molecular formula C14H22N2O B14262340 1H-1,4-Diazepine-6-methanol, hexahydro-1-methyl-4-(phenylmethyl)- CAS No. 138625-85-1

1H-1,4-Diazepine-6-methanol, hexahydro-1-methyl-4-(phenylmethyl)-

Cat. No.: B14262340
CAS No.: 138625-85-1
M. Wt: 234.34 g/mol
InChI Key: BHOWIGJSWNKFAT-UHFFFAOYSA-N
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Description

1H-1,4-Diazepine-6-methanol, hexahydro-1-methyl-4-(phenylmethyl)- is a heterocyclic compound that belongs to the diazepine family. This compound is characterized by a seven-membered ring containing two nitrogen atoms at positions 1 and 4. It is a core structure in various biologically active molecules and has significant applications in medicinal chemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1H-1,4-Diazepine-6-methanol, hexahydro-1-methyl-4-(phenylmethyl)- can be achieved through several methods. One common approach involves the heterocyclization reaction of N4-(4-acetylamino) benzene sulfonyl piperazinyl-N1-propyl-1,3-dialkyl/aryl propane-1,3-dione with ethylenediamine in the presence of silica sulphuric acid . This method provides good yields and involves mild reaction conditions.

Industrial Production Methods

Industrial production of this compound typically involves the use of organic-inorganic hybrid-immobilized solid support reagents. These methods are preferred due to their efficiency, scalability, and the ability to produce high yields under relatively mild conditions .

Chemical Reactions Analysis

Types of Reactions

1H-1,4-Diazepine-6-methanol, hexahydro-1-methyl-4-(phenylmethyl)- undergoes various chemical reactions, including:

    Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions typically involve reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur at the nitrogen atoms or the methanol group, often using reagents like alkyl halides or acyl chlorides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.

Major Products

The major products formed from these reactions include various substituted diazepines, which can exhibit different biological activities depending on the nature of the substituents .

Scientific Research Applications

1H-1,4-Diazepine-6-methanol, hexahydro-1-methyl-4-(phenylmethyl)- has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of complex organic molecules.

    Biology: Studied for its potential as an enzyme inhibitor.

    Medicine: Investigated for its potential therapeutic effects, including anticancer, antibacterial, and antiviral activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1H-1,4-Diazepine-6-methanol, hexahydro-1-methyl-4-(phenylmethyl)- involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access or altering enzyme conformation. This interaction can lead to various biological effects, including the inhibition of cell proliferation or the modulation of neurotransmitter activity .

Comparison with Similar Compounds

Similar Compounds

  • Brotizolam
  • Bunazosin
  • Dilazep
  • Etizolam
  • Homofenazine
  • Zometapine
  • Clotiazepam
  • Clozapine
  • Dibenzepine

Uniqueness

1H-1,4-Diazepine-6-methanol, hexahydro-1-methyl-4-(phenylmethyl)- is unique due to its specific structural features, which confer distinct biological activities. Its hexahydro-1-methyl-4-(phenylmethyl) substitution pattern differentiates it from other diazepines, providing unique pharmacological properties and potential therapeutic applications .

Properties

IUPAC Name

(1-benzyl-4-methyl-1,4-diazepan-6-yl)methanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H22N2O/c1-15-7-8-16(11-14(9-15)12-17)10-13-5-3-2-4-6-13/h2-6,14,17H,7-12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BHOWIGJSWNKFAT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC(C1)CO)CC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H22N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10443126
Record name 1H-1,4-Diazepine-6-methanol, hexahydro-1-methyl-4-(phenylmethyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10443126
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

234.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

138625-85-1
Record name 1H-1,4-Diazepine-6-methanol, hexahydro-1-methyl-4-(phenylmethyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10443126
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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